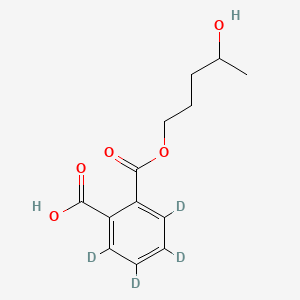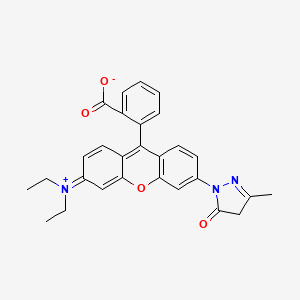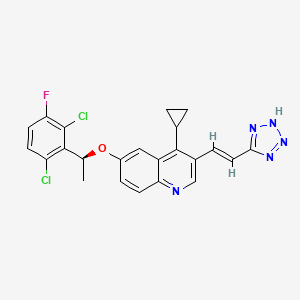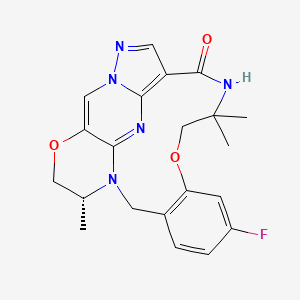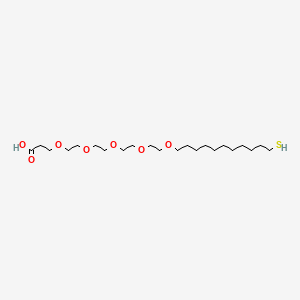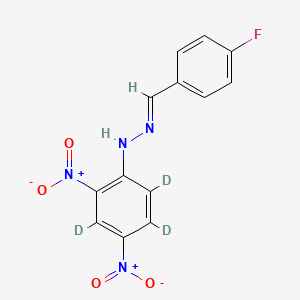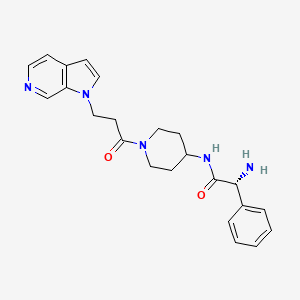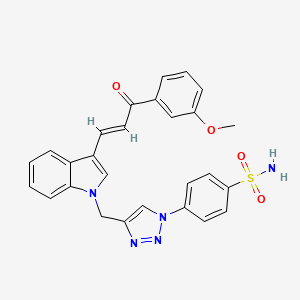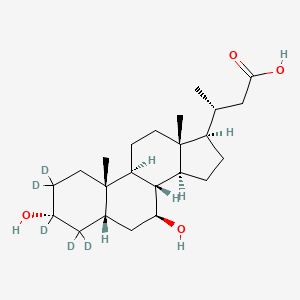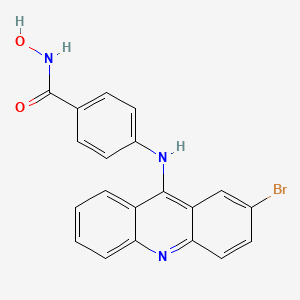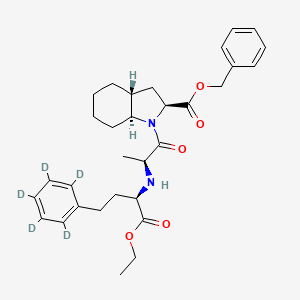
Epi Trandolapril-d5 benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epi Trandolapril benzyl ester-d5 is a deuterated derivative of Epi Trandolapril benzyl ester. It is a biochemical compound used primarily in proteomics research. The molecular formula of Epi Trandolapril benzyl ester-d5 is C31H35D5N2O5, and it has a molecular weight of 525.69 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epi Trandolapril benzyl ester-d5 involves the incorporation of deuterium atoms into the molecular structure of Epi Trandolapril benzyl ester. This process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Epi Trandolapril benzyl ester-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Epi Trandolapril benzyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Epi Trandolapril benzyl ester-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: The compound is employed in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Epi Trandolapril benzyl ester-d5 involves its interaction with specific molecular targets. As a deuterated compound, it exhibits unique properties that can influence its metabolic stability and bioavailability. The incorporation of deuterium atoms can alter the compound’s interaction with enzymes and receptors, leading to distinct pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trandolapril: A non-deuterated analog used to treat high blood pressure and improve survival after a heart attack.
Epi Trandolapril benzyl ester: The non-deuterated form of Epi Trandolapril benzyl ester-d5.
Uniqueness
Epi Trandolapril benzyl ester-d5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and drug development.
Propriétés
Formule moléculaire |
C31H40N2O5 |
|---|---|
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25+,26+,27-,28-/m0/s1/i4D,6D,7D,12D,13D |
Clé InChI |
UROPPNGEPNCIGO-JRKVVIPCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


